molecular formula C17H11NO3S2 B414447 (5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B414447
M. Wt: 341.4g/mol
InChI Key: YYJHBJZHHUGFBT-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzo[1,3]dioxole moiety, a phenyl group, and a thiazolidinone ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with 3-phenyl-2-thioxo-thiazolidin-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The phenyl and benzo[1,3]dioxole groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, its potential anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H11NO3S2

Molecular Weight

341.4g/mol

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11NO3S2/c19-16-15(9-11-6-7-13-14(8-11)21-10-20-13)23-17(22)18(16)12-4-2-1-3-5-12/h1-9H,10H2/b15-9+

InChI Key

YYJHBJZHHUGFBT-OQLLNIDSSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4

SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4

Origin of Product

United States

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